molecular formula C23H28N6O B2716845 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291834-04-2

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2716845
CAS No.: 1291834-04-2
M. Wt: 404.518
InChI Key: LRJKDNTYTBKULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds . The presence of the 1H-1,2,3-triazol-5-amine group suggests that this compound might also have interesting chemical and biological properties.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Some derivatives of 1,2,4-triazole, which share structural similarities with 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds, including various substituted piperazines, have shown good to moderate activities against different microorganisms. For example, novel 1,2,4-triazole derivatives have been reported to possess antimicrobial properties, indicating the potential application of such molecules in developing new antimicrobial agents (Bektaş et al., 2007).

Antiproliferative and Anticancer Activities

Compounds featuring the 1,2,4-triazole moiety, including those with piperazine and benzofuran groups, have been explored for their antiproliferative effects against various cancer cell lines. This includes studies on derivatives that target specific cellular processes or enzymes implicated in cancer proliferation. For instance, 1,2,4-triazine derivatives bearing piperazine amide moiety have shown promising antiproliferative activities against breast cancer cells, highlighting the relevance of this chemical structure in oncology research (Yurttaş et al., 2014).

Neuropharmacological Applications

Piperazine derivatives, closely related to this compound, have been investigated for their potential neuropharmacological properties. These studies encompass the development of compounds with potential applications in treating neurological disorders through modulation of central nervous system receptors or enzymes. For example, substituted piperazines have been studied as ligands for melanocortin receptors, correlating their structure with pharmacological activities that may contribute to understanding and treating disorders related to these receptors (Mutulis et al., 2004).

Enzyme Inhibition for Therapeutic Applications

The structural framework of 1,2,4-triazole and piperazine derivatives has been leveraged in designing enzyme inhibitors with therapeutic potential. These compounds target enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are implicated in conditions such as Alzheimer's disease, Parkinson's disease, and pigmentation disorders. Research into these areas suggests that compounds like this compound could be foundational in developing new treatments for these diseases (Lolak et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing piperazine rings act on the central nervous system .

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-4-18-7-9-19(10-8-18)24-22-21(25-27-26-22)23(30)29-13-11-28(12-14-29)20-15-16(2)5-6-17(20)3/h5-10,15,21-22,24-27H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGZAHVRXJDHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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